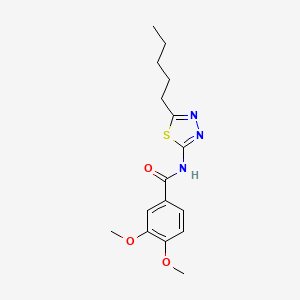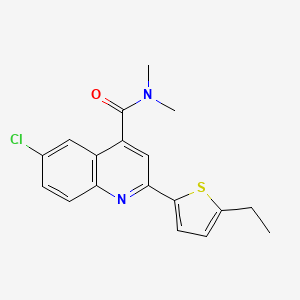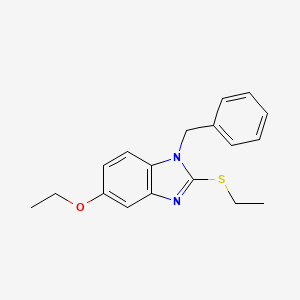![molecular formula C21H25N3S B12487763 3-({4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methyl)-1H-indole](/img/structure/B12487763.png)
3-({4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-{[4-(methylsulfanyl)phenyl]methyl}piperazin-1-yl)methyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure that combines an indole core with a piperazine ring and a methylsulfanylphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-{[4-(methylsulfanyl)phenyl]methyl}piperazin-1-yl)methyl]-1H-indole typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The piperazine ring is then introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the indole intermediate . The final step involves the attachment of the methylsulfanylphenyl group, which can be achieved through a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, such as palladium or platinum complexes, and the implementation of continuous flow reactors to enhance reaction efficiency . Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-[(4-{[4-(methylsulfanyl)phenyl]methyl}piperazin-1-yl)methyl]-1H-indole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced indole derivatives
Substitution: Halogenated, nitrated indole derivatives
Scientific Research Applications
3-[(4-{[4-(methylsulfanyl)phenyl]methyl}piperazin-1-yl)methyl]-1H-indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-{[4-(methylsulfanyl)phenyl]methyl}piperazin-1-yl)methyl]-1H-indole involves its interaction with specific molecular targets within cells. The indole core can bind to various receptors and enzymes, modulating their activity . The piperazine ring enhances the compound’s ability to cross cell membranes and interact with intracellular targets . The methylsulfanylphenyl group can further influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole
- 4-(Trifluoromethyl)benzenesulfonyl chloride
Uniqueness
3-[(4-{[4-(methylsulfanyl)phenyl]methyl}piperazin-1-yl)methyl]-1H-indole is unique due to its combination of an indole core, a piperazine ring, and a methylsulfanylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H25N3S |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
3-[[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C21H25N3S/c1-25-19-8-6-17(7-9-19)15-23-10-12-24(13-11-23)16-18-14-22-21-5-3-2-4-20(18)21/h2-9,14,22H,10-13,15-16H2,1H3 |
InChI Key |
PBTHYSRKNBAWAF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dihydroxyphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B12487682.png)

![Methyl 3-{[(2,4-dichlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12487691.png)

![1-(2-Chloro-5-nitrophenyl)-2-{[5-(3,4-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12487698.png)
![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide](/img/structure/B12487713.png)

![1-({2-[(5-Chloro-2-ethoxybenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B12487728.png)
![Ethyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12487740.png)
![1-(2-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12487742.png)
![Methyl 2-(morpholin-4-yl)-5-[(naphthalen-1-ylcarbonyl)amino]benzoate](/img/structure/B12487743.png)
![1-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12487746.png)
![2-(Benzylsulfanyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B12487747.png)

